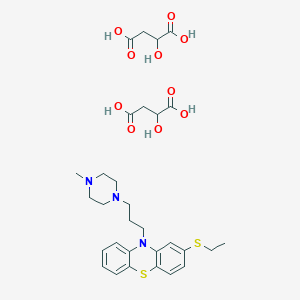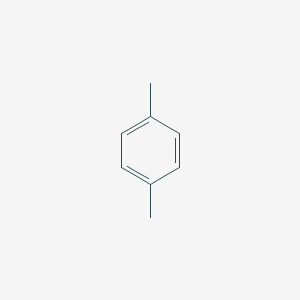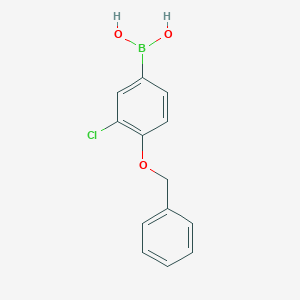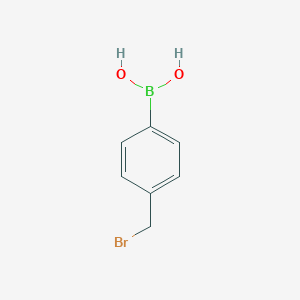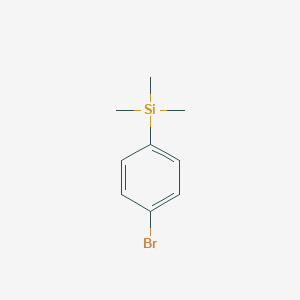
(4-ブロモフェニル)トリメチルシラン
概要
説明
(4-Bromophenyl)trimethylsilane, also known as 4-BPTS, is a compound with a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a catalyst in the polymerization reaction, and as a modifier in the synthesis of other compounds. 4-BPTS is also used as a building block in the production of functional materials, as well as in the development of new drugs and other pharmaceuticals. As a result, 4-BPTS has become an important tool for scientists to study the structure and properties of molecules.
科学的研究の応用
1-ブロモ-4-エチニルベンゼンの合成
“(4-ブロモフェニルエチニル)トリメチルシラン”は、“1-ブロモ-4-エチニルベンゼン”を合成するために使用できます。 この化合物は、さまざまな有機化合物の合成において潜在的な用途があります .
4-(4-ブロモフェニル)-3-ブチン-2-オンの製造
この化合物は、“4-(4-ブロモフェニル)-3-ブチン-2-オン”を製造するためにも使用できます。 この化合物は、有機合成において有用な中間体です .
4-エチニル-4′-tert-ブチルビフェニルの作成
“(4-ブロモフェニルエチニル)トリメチルシラン”は、“4-エチニル-4′-tert-ブチルビフェニル”を作成するために使用できます。 この化合物は、材料科学分野で潜在的な用途があります .
1,4-ビス[2-(4-ブロモフェニル)エチニル]-2,5-ジヘキシルベンゼンの合成
この化合物は、“(4-ブロモフェニルエチニル)トリメチルシラン”を使用して合成できます。 この化合物は、有機エレクトロニクス分野で潜在的な用途があります .
5. 有機発光ダイオード (OLED) の中間体 “(4-ブロモフェニルエチニル)トリメチルシラン”は、有機発光ダイオード (OLED) の製造における中間体として使用されます。 OLED は、さまざまなディスプレイおよび照明技術で使用されています .
パラジウム触媒反応
“(4-ブロモフェニルエチニル)トリメチルシラン”は、4-ブロモ-1-ヨードベンゼンとトリメチルシリルアセチレンのパラジウム触媒反応によって合成できます。 これは、パラ置換ジフェニルアミンとのブッフバルト・ハートウィッグカップリングを受けます .
Safety and Hazards
作用機序
Target of Action
It is known that this compound can undergo buchwald-hartwig coupling with para-substituted diphenylamines . This suggests that it may interact with various organic compounds in a chemical reaction.
Mode of Action
(4-Bromophenyl)trimethylsilane can be synthesized by the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . It undergoes Buchwald-Hartwig coupling with para-substituted diphenylamines . This reaction involves the formation of a carbon-nitrogen bond, which is a key step in the synthesis of many organic compounds.
Biochemical Pathways
The buchwald-hartwig coupling reaction in which it participates is a fundamental process in organic chemistry, contributing to the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of (4-Bromophenyl)trimethylsilane is the formation of new organic compounds through the Buchwald-Hartwig coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and materials for organic electronics.
Action Environment
The action of (4-Bromophenyl)trimethylsilane is influenced by various environmental factors. For instance, the Buchwald-Hartwig coupling reaction requires a palladium catalyst . Additionally, the reaction is typically carried out in a controlled laboratory environment, under specific conditions of temperature and pressure. The stability and efficacy of the compound can be affected by these and other environmental factors.
特性
IUPAC Name |
(4-bromophenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTSSJJZFVGTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220250 | |
| Record name | Silane, (4-bromophenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6999-03-7 | |
| Record name | Silane, (4-bromophenyl)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006999037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (4-bromophenyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-(trimethylsilyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

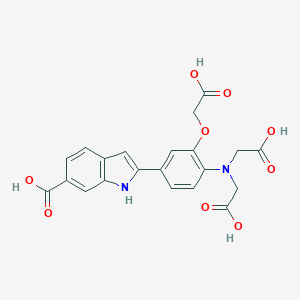
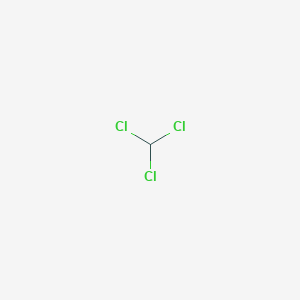
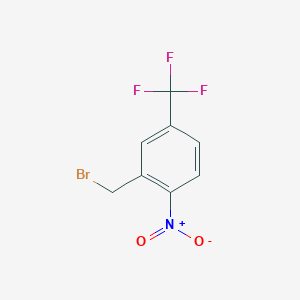
![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)
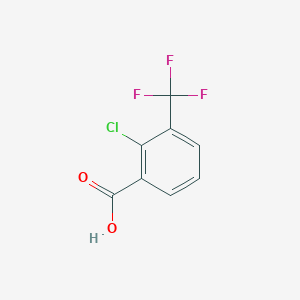
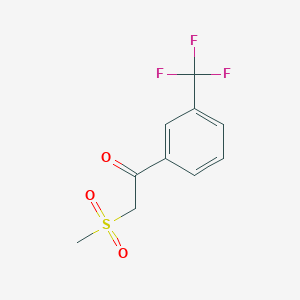
![Benzo[1,2-b:4,5-b']dithiophene](/img/structure/B151619.png)
